molecular formula C24H19ClO5 B11154787 methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11154787
M. Wt: 422.9 g/mol
InChI Key: KCLBZUFJCWILJJ-UHFFFAOYSA-N
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Description

Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 6-chloro-4-methyl-7-hydroxychromen-2-one with naphthalen-1-ylmethanol under acidic conditions to form the intermediate 6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)chromen-2-one. This intermediate is then esterified with methyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)chromen-2-one
  • 4-methyl-7-(naphthalen-1-ylmethoxy)chromen-2-one
  • 6-chloro-4-methyl-7-(phenylmethoxy)chromen-2-one

Uniqueness

Methyl [6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthalen-1-ylmethoxy group enhances its interaction with hydrophobic pockets in biological targets, potentially increasing its efficacy in medicinal applications.

Properties

Molecular Formula

C24H19ClO5

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C24H19ClO5/c1-14-18-10-20(25)22(12-21(18)30-24(27)19(14)11-23(26)28-2)29-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-10,12H,11,13H2,1-2H3

InChI Key

KCLBZUFJCWILJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC

Origin of Product

United States

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